

Purification of Recombinant Cephalosporinase by Affinity Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cephalosporinase*

Cat. No.: *B13388198*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalosporinases are a class of β -lactamase enzymes that confer resistance to cephalosporin antibiotics by hydrolyzing the β -lactam ring. The production of highly pure and active recombinant **cephalosporinase** is crucial for structural studies, inhibitor screening, and the development of new diagnostic and therapeutic strategies to combat antibiotic resistance. Affinity chromatography is a powerful and widely used method for the purification of recombinant proteins.^{[1][2]} This technique leverages the specific binding interaction between a fusion tag engineered onto the protein of interest and a ligand immobilized on a chromatography resin.^{[1][2]} This application note provides detailed protocols for the purification of recombinant **cephalosporinase** using two common affinity tags: the polyhistidine (His-tag) and the Glutathione-S-Transferase (GST-tag).

Principles of Affinity Chromatography for Recombinant Protein Purification

Affinity chromatography separates proteins based on a reversible interaction between the protein and a specific ligand attached to a chromatography matrix. For recombinant proteins, this is typically achieved by fusing a peptide or protein tag to the target protein. The most common systems include:

- **Immobilized Metal Affinity Chromatography (IMAC):** This method is used for proteins with a polyhistidine tag (e.g., 6xHis-tag). The histidine residues chelate with divalent metal ions (commonly Ni^{2+} or Co^{2+}) that are immobilized on the chromatography resin.[3] The tagged protein is bound to the resin while other proteins are washed away. Elution is typically achieved by competition with a high concentration of imidazole, which has a similar structure to the histidine side chain, or by a decrease in pH.[3]
- **Glutathione-S-Transferase (GST) Affinity Chromatography:** In this system, the recombinant protein is fused to GST, a 26 kDa enzyme.[4] GST has a high affinity for its substrate, glutathione, which is immobilized on the resin.[5] The GST-tagged **cephalosporinase** binds to the glutathione resin, and unbound proteins are removed by washing. The purified protein is then eluted using a buffer containing a high concentration of reduced glutathione, which competes with the immobilized glutathione for binding to the GST tag.[5]

Data Presentation: Purification of Recombinant Cephalosporinase

The following tables present representative data for the purification of a recombinant **cephalosporinase** using His-tag and GST-tag affinity chromatography. These tables illustrate the expected yield and purity at each stage of the process.

Table 1: Purification of His-tagged Recombinant **Cephalosporinase** using IMAC

Purification Step	Total Protein (mg)	Total Activity (Units*)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Crude Cell Lysate	250	50,000	200	100	1
IMAC Flow-through	225	2,500	11.1	5	0.06
Wash	10	1,000	100	2	0.5
Elution	5	42,500	8,500	85	42.5

*One unit of **cephalosporinase** activity is defined as the amount of enzyme required to hydrolyze 1.0 μ mol of cephalosporin C per minute at pH 7.0 and 25°C.

Table 2: Purification of GST-tagged Recombinant **Cephalosporinase** using Glutathione Affinity Chromatography

Purification Step	Total Protein (mg)	Total Activity (Units*)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Crude Cell Lysate	280	56,000	200	100	1
Glutathione Flow-through	250	3,360	13.4	6	0.07
Wash	12	1,680	140	3	0.7
Elution	7	44,800	6,400	80	32

*One unit of **cephalosporinase** activity is defined as the amount of enzyme required to hydrolyze 1.0 μ mol of cephalosporin C per minute at pH 7.0 and 25°C.

Experimental Protocols

Protocol 1: Purification of His-tagged Recombinant Cephalosporinase using IMAC

Materials:

- Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.
- Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.[\[6\]](#)
- Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.[\[7\]](#)
- Ni-NTA Agarose Resin
- Chromatography column

- *E. coli* cell pellet expressing His-tagged **cephalosporinase**

Procedure:

- Cell Lysis:

- Resuspend the cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet cell paste).
 - Lyse the cells by sonication on ice or by using a French press.
 - Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (clarified lysate).

- Column Equilibration:

- Pack a chromatography column with Ni-NTA agarose resin.
 - Wash the resin with 5 column volumes (CV) of deionized water.
 - Equilibrate the column with 5-10 CV of Lysis Buffer.

- Protein Binding:

- Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.
 - Collect the flow-through fraction for analysis.

- Washing:

- Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
 - Collect the wash fractions for analysis.

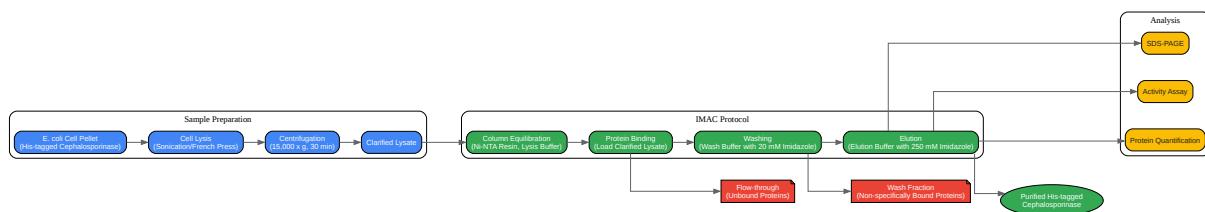
- Elution:

- Elute the His-tagged **cephalosporinase** with 5-10 CV of Elution Buffer.

- Collect the eluate in fractions of 1-2 mL.
- Analysis:
 - Determine the protein concentration of all fractions (lysate, flow-through, wash, and elution) using a Bradford or BCA assay.
 - Assay the **cephalosporinase** activity of each fraction.
 - Analyze the purity of the eluted fractions by SDS-PAGE.

Protocol 2: Purification of GST-tagged Recombinant Cephalosporinase using Glutathione Affinity Chromatography

Materials:


- Binding/Wash Buffer: Phosphate-Buffered Saline (PBS): 140 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.3.
- Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0.[\[8\]](#)
- Glutathione Agarose Resin
- Chromatography column
- E. coli cell pellet expressing GST-tagged **cephalosporinase**

Procedure:

- Cell Lysis:
 - Resuspend the cell pellet in ice-cold PBS (5 mL per gram of wet cell paste).
 - Lyse the cells by sonication on ice or by using a French press.
 - Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.


- Collect the supernatant (clarified lysate).
- Column Equilibration:
 - Pack a chromatography column with Glutathione Agarose resin.
 - Equilibrate the column with 10 CV of PBS.
- Protein Binding:
 - Load the clarified lysate onto the equilibrated column at a flow rate of 0.5-1 mL/min.
 - Collect the flow-through fraction for analysis.
- Washing:
 - Wash the column with 10-20 CV of PBS to remove non-specifically bound proteins.[\[4\]](#)
 - Collect the wash fractions for analysis.
- Elution:
 - Elute the GST-tagged **cephalosporinase** with 5-10 CV of Elution Buffer.
 - Collect the eluate in fractions of 1-2 mL.
- Analysis:
 - Determine the protein concentration of all fractions.
 - Assay the **cephalosporinase** activity of each fraction.
 - Analyze the purity of the eluted fractions by SDS-PAGE.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for His-tagged **Cephalosporinase** Purification using IMAC.

[Click to download full resolution via product page](#)

Caption: Workflow for GST-tagged **Cephalosporinase** Purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [m.youtube.com](https://www.youtube.com) [m.youtube.com]
- 2. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com](https://www.thermofisher.com)
- 3. [cellsciences.com](https://www.cells.com) [cellsciences.com]

- 4. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 5. neb.com [neb.com]
- 6. purification of his_tagged proteins [wolfson.huji.ac.il]
- 7. His Elution Buffer [gbiosciences.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- To cite this document: BenchChem. [Purification of Recombinant Cephalosporinase by Affinity Chromatography: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13388198#purification-of-recombinant-cephalosporinase-by-affinity-chromatography]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com